4-(1,3,4-Oxadiazol-2-yl)pyridine
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.
Mechanism of Action
Target of Action
The primary target of 4-(1,3,4-Oxadiazol-2-yl)pyridine is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to potential anticancer effects .
Biochemical Pathways
The inhibition of EGFR by this compound affects the EGFR pathway . This pathway plays a crucial role in cell proliferation and survival. The compound’s action leads to cell cycle arrest at G1/G0 and G2 phases . It also results in a significant inhibition of EGFR autophosphorylation in HEPG2 cells .
Result of Action
The result of this compound’s action is the inhibition of EGFR, leading to cell cycle arrest and potential anticancer effects . The compound has demonstrated significant anticancer activity against several human cancer cell lines . Notably, it exhibits a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Biochemical Analysis
Biochemical Properties
4-(1,3,4-Oxadiazol-2-yl)pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of the epidermal growth factor receptor (EGFR) enzyme, which is pivotal in regulating cell proliferation and survival . The compound binds to the active site of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1/G0 and G2 phases, leading to the inhibition of cell proliferation . This effect is mediated through the disruption of key cell signaling pathways, including the EGFR and CDK pathways. Furthermore, this compound has been observed to modulate gene expression, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . These changes in gene expression contribute to the induction of apoptosis in cancer cells, thereby enhancing its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition. The compound’s ability to bind to the active site of EGFR and inhibit its autophosphorylation is a key aspect of its mechanism of action . Additionally, this compound interacts with CDKs, leading to the inhibition of their kinase activity and subsequent cell cycle arrest . These molecular interactions are critical for the compound’s anticancer activity and highlight its potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of this compound, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-Oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with potassium hydroxide in ethanol . Another common method includes the reaction of hydrazide analogs with acyl chlorides or anhydrides, followed by cyclocondensation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient dehydrating agents like phosphorus oxychloride (POCl3) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3,4-Oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-(1,3,4-Oxadiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
Uniqueness: 4-(1,3,4-Oxadiazol-2-yl)pyridine is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-pyridin-4-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYDSRLFMRPPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354529 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-70-3 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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